molecular formula C7H7N3O2 B2561643 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2241138-21-4

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2561643
CAS RN: 2241138-21-4
M. Wt: 165.152
InChI Key: SBYUKCJBBJJKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family . This family of compounds has been found to have significant biological properties, including antimicrobial, antiviral, antitubercular, and anticancer activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines are diverse. For instance, when using highly electron-deficient 2-hydrazinopyridines, the [1,2,4]triazolo[4,3-a]pyridines obtained can be converted into [1,2,4]triazolo[1,5-a]pyridines .

Scientific Research Applications

Energetic Materials Development

The triazolo[4,3-a]pyridin-3-one core is being investigated for its potential in creating energetic materials . These materials are crucial for applications such as explosives, propellants, and pyrotechnics . The introduction of explosophoric groups like –NO2, –NHNO2, –ONO2, –N3, and –NH2 to the triazolo-triazine backbone can significantly enhance the energetic properties, providing compounds with high detonation velocities and pressures, which are essential for military and aerospace applications .

Anticancer Drug Design

Compounds based on the triazolo[4,3-a]pyridin-3-one scaffold have been synthesized and evaluated for their anticancer properties . These compounds show promise as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . The most promising derivatives exhibit excellent antiproliferative activities against various cancer cell lines, making them potential candidates for further development into anticancer drugs .

Antimalarial Agents

The triazolo[4,3-a]pyridin-3-one derivatives are being explored as antimalarial agents . They serve as reactants for the synthesis of compounds with antimalarial activity, addressing the urgent need for new treatments against drug-resistant strains of malaria .

HIV Research

This compound class also finds application in HIV research , where derivatives are investigated for their pharmacological activity by binding to HIV TAR RNA. This research is pivotal for developing new therapeutic strategies against HIV .

Energetic Performance Assessment

The triazolo[4,3-a]pyridin-3-one derivatives are assessed computationally for their energetic performance . This includes evaluating their potential as high-performance materials with balanced energy and safety profiles, which is critical for the safe handling and storage of energetic compounds .

Therapeutic Targets for Metabolic Disorders

Derivatives of triazolo[4,3-a]pyridin-3-one are recognized as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. They are particularly investigated in the context of fatty acid-binding proteins (FABPs), which play a role in the development of these conditions .

properties

IUPAC Name

5-(hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-4-5-2-1-3-6-8-9-7(12)10(5)6/h1-3,11H,4H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUKCJBBJJKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.